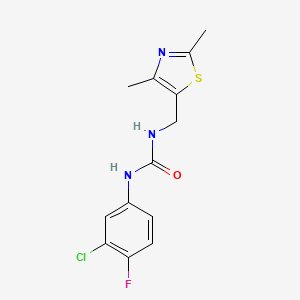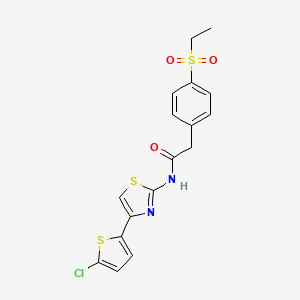
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of thiazole-based compounds. It is a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This compound has been extensively studied for its potential use in the treatment of various diseases, including cancer.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including bacterial and fungal species, as well as cancer cells . The specific target of a thiazole compound depends on its structure and functional groups.
Mode of Action
Thiazole compounds generally exert their effects by interacting with biological targets and altering their function. For example, some thiazole compounds have been found to block the biosynthesis of certain bacterial lipids . The exact mode of action can vary widely depending on the specific compound and its target.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways depending on their specific targets. For instance, if a thiazole compound targets a protein involved in a particular biochemical pathway, it can alter the function of that pathway. The downstream effects can include changes in cellular processes such as cell growth and division .
Result of Action
The result of a thiazole compound’s action can vary depending on its specific target and mode of action. For example, if the compound has antimicrobial activity, the result could be the death of bacterial or fungal cells. If the compound has anticancer activity, it could inhibit the growth of cancer cells .
Advantages and Limitations for Lab Experiments
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has several advantages as a research tool. It is a potent inhibitor of CDK4/6, which makes it a valuable tool for studying the role of CDK4/6 in cell growth and proliferation. It has been extensively studied in vitro and in vivo, which makes it a reliable research tool. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the behavior of natural compounds in biological systems. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide. One potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Another potential direction is to study its potential use in the treatment of other diseases, such as Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves several steps. The first step is the synthesis of 5-chlorothiophene-2-carboxylic acid, which is then converted to 5-chlorothiophene-2-carboxamide. The second step involves the synthesis of 2-aminothiazole, which is then reacted with 5-chlorothiophene-2-carboxamide to form N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide. The final step involves the reaction of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)acetamide with 4-(ethylsulfonyl)phenylboronic acid to form N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide.
Scientific Research Applications
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer. It has been found to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells.
properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c1-2-26(22,23)12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-24-17)14-7-8-15(18)25-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVXCCURAALDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2952048.png)

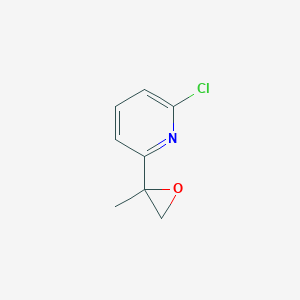
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2952051.png)

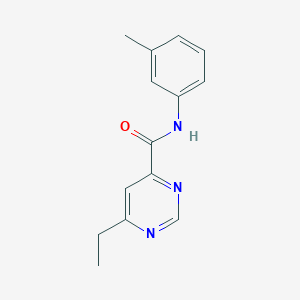
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)
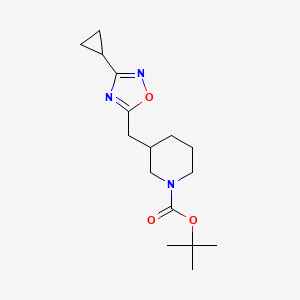

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)
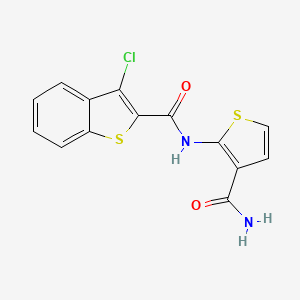
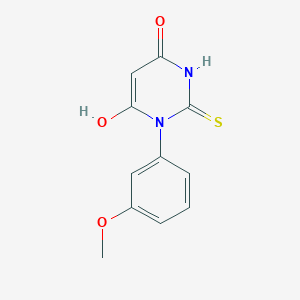
![3-allyl-6-ethyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952066.png)
